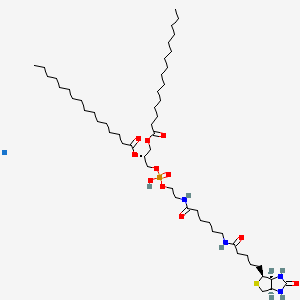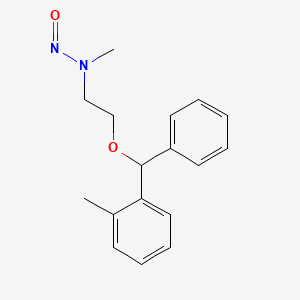![molecular formula C47H88N4O23P2 B13853288 UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in Gram-negative bacteria. This compound plays a significant role in the bacterial cell wall’s structural integrity and is a target for developing novel antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt involves multiple enzymatic steps. One of the key enzymes is UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation of UDP-3-O-(3-hydroxymyristoyl)-D-glucosamine . The reaction conditions typically involve the presence of acyl carrier proteins and specific acyl donors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its specialized nature and primary use in research settings. large-scale synthesis would likely involve biotechnological methods using genetically engineered bacterial strains capable of producing the necessary enzymes for the biosynthesis pathway.
化学反応の分析
Types of Reactions
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt undergoes various biochemical reactions, including acylation, deacetylation, and phosphorylation. These reactions are crucial for its role in lipid A biosynthesis .
Common Reagents and Conditions
Common reagents used in these reactions include acyl carrier proteins, acyl donors, and specific enzymes such as UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase . The reactions typically occur under physiological conditions, with controlled pH and temperature to ensure enzyme activity.
Major Products Formed
The major products formed from these reactions are intermediates in the lipid A biosynthesis pathway, which eventually lead to the formation of lipid A, an essential component of the bacterial outer membrane .
科学的研究の応用
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt has several scientific research applications:
作用機序
The compound exerts its effects by participating in the lipid A biosynthesis pathway. It acts as a substrate for various enzymes, including UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation reactions necessary for lipid A formation . The molecular targets include enzymes involved in the biosynthesis pathway, and the pathways involved are critical for maintaining the structural integrity of the bacterial outer membrane .
類似化合物との比較
Similar Compounds
UDP-2,3-diacylglucosamine diphosphatase: Another compound involved in lipid A biosynthesis, with a similar role in the bacterial cell wall structure.
2,3-diacylglucosamine 1-phosphate: A precursor in the lipid A biosynthesis pathway.
Uniqueness
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is unique due to its specific role in the acylation steps of lipid A biosynthesis. Its involvement in multiple enzymatic reactions and its potential as a target for novel antibacterial agents highlight its significance in scientific research and medicine .
特性
分子式 |
C47H88N4O23P2 |
|---|---|
分子量 |
1139.2 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2.C4H11NO3/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56;5-4(1-6,2-7)3-8/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56);6-8H,1-3,5H2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChIキー |
KUAOMMZYIACMRS-RJIXHJOASA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


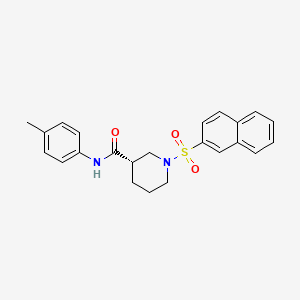
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)

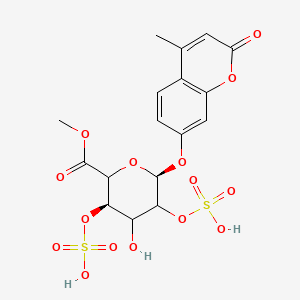
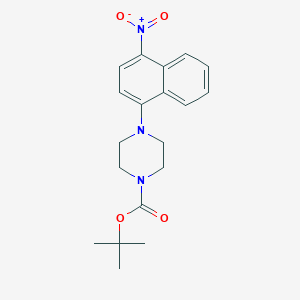
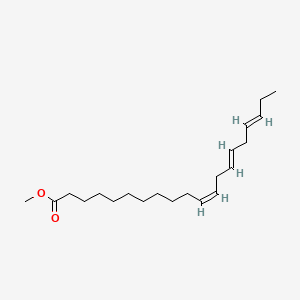
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
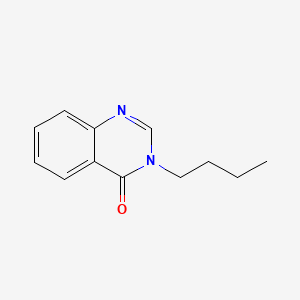

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
